molecular formula C5H4ClIN2 B1586668 2-Chloro-5-iodopyridin-3-amine CAS No. 426463-09-4

2-Chloro-5-iodopyridin-3-amine

Cat. No.: B1586668
CAS No.: 426463-09-4
M. Wt: 254.45 g/mol
InChI Key: CIKQIWYGYUILOL-UHFFFAOYSA-N
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Description

2-Chloro-5-iodopyridin-3-amine is an aromatic heterocyclic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, characterized by the presence of chlorine and iodine atoms at the second and fifth positions, respectively, and an amine group at the third position. This compound is of significant interest in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodopyridin-3-amine typically involves halogenation reactions. One common method is the iodination of 2-chloro-3-aminopyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane under reflux conditions .

Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes starting from commercially available pyridine derivatives. The process includes chlorination, followed by iodination and amination steps, often optimized for high yield and purity. The use of catalysts and controlled reaction conditions is crucial to ensure the efficiency and scalability of the production .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodopyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Cross-Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in organic solvents.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride.

Major Products: The major products formed from these reactions include various substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Scientific Research Applications

2-Chloro-5-iodopyridin-3-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex heterocyclic compounds.

    Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

    Medicine: It is involved in the development of pharmaceuticals, especially those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of advanced materials and agrochemicals

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodopyridin-3-amine in chemical reactions is primarily due to its ability to act as both a nucleophile and an electrophile. The amine group, being a lone pair donor, engages in nucleophilic substitution reactions, while the halogen atoms facilitate electrophilic interactions. This dual reactivity allows the compound to participate in a variety of chemical transformations, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

    2-Iodopyridine: Similar in structure but lacks the chlorine atom.

    3-Iodopyridine: Iodine is positioned at the third carbon instead of the fifth.

    4-Iodopyridine: Iodine is positioned at the fourth carbon.

Uniqueness: 2-Chloro-5-iodopyridin-3-amine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct electronic properties and reactivity. This combination of substituents makes it particularly useful in cross-coupling reactions and the synthesis of complex molecules .

Properties

IUPAC Name

2-chloro-5-iodopyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClIN2/c6-5-4(8)1-3(7)2-9-5/h1-2H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKQIWYGYUILOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1N)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClIN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363841
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

426463-09-4
Record name 2-Chloro-5-iodo-3-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=426463-09-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-2-chloro-5-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 426463-09-4
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Synthesis routes and methods

Procedure details

5-iodo-3-nitro-2-chloropyridine (230 mg, 0.809 mmol), ethanol (1 mL), water (6 drops), and concentrated HCl (0.020 mL) were stirred at room temperature for 10 min. Iron (500 mg, 8.95 mmol) was then added in small portions and the reaction round bottom flask was placed into a 100° C. oil bath for 20 min. The iron was removed by filtration, washed with ethanol, then the combined ethanol layers were concentrated under reduced pressure. The crude residue was purified by flash chromatography using 9:1 hexane:ethyl acetate to give 5-iodo-3-amino-2-chloropyridine (190 mg, 92%) as a colorless solid.
Quantity
230 mg
Type
reactant
Reaction Step One
Name
Quantity
0.02 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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